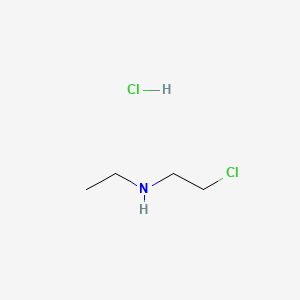(2-chloroethyl)(ethyl)amine hydrochloride
CAS No.: 4535-87-9
Cat. No.: VC7975708
Molecular Formula: C4H11Cl2N
Molecular Weight: 144.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4535-87-9 |
|---|---|
| Molecular Formula | C4H11Cl2N |
| Molecular Weight | 144.04 g/mol |
| IUPAC Name | 2-chloro-N-ethylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H10ClN.ClH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H |
| Standard InChI Key | ZNPQLXDWQPMSMR-UHFFFAOYSA-N |
| SMILES | CCNCCCl.Cl |
| Canonical SMILES | CC[NH2+]CCCl.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of (2-chloroethyl)(ethyl)amine hydrochloride is C₄H₁₂Cl₂N, with a molecular weight of 169.05 g/mol. Its structure consists of a central nitrogen atom bonded to an ethyl group (-CH₂CH₃), a 2-chloroethyl group (-CH₂CH₂Cl), and two hydrogen atoms, forming a quaternary ammonium salt stabilized by a chloride ion. The presence of the 2-chloroethyl group introduces reactivity due to the labile chlorine atom, which participates in nucleophilic substitution reactions .
Spectroscopic Data
While experimental spectra for this compound are not explicitly reported, analogous nitrogen mustards such as HN-1 (N-ethyl-bis(2-chloroethyl)amine) provide reference points. For example:
-
¹H NMR: Peaks corresponding to ethyl (-CH₂CH₃) and 2-chloroethyl (-CH₂CH₂Cl) groups appear at δ 1.2–1.4 (triplet, CH₃) and δ 3.6–3.8 (triplet, CH₂Cl) .
-
¹³C NMR: Resonances for the ethyl carbon (δ 12–15 ppm), 2-chloroethyl carbons (δ 40–45 ppm for CH₂Cl), and the ammonium nitrogen (δ 55–60 ppm) are typical .
Chemical and Physical Properties
The physicochemical properties of (2-chloroethyl)(ethyl)amine hydrochloride can be inferred from structurally related compounds like 2-chloroethylamine hydrochloride (CAS 870-24-6) and HN-1 .
The compound’s high water solubility and hygroscopic nature necessitate careful handling to prevent hydrolysis, which could generate toxic byproducts such as ethylene chlorohydrin .
Synthesis and Manufacturing
The synthesis of (2-chloroethyl)(ethyl)amine hydrochloride involves quaternization of ethylamine with 2-chloroethyl chloride, followed by hydrochloride salt formation.
Reaction Pathway
-
Alkylation: Ethylamine reacts with 2-chloroethyl chloride in a polar solvent (e.g., acetonitrile) to form the tertiary amine intermediate.
-
Quaternization: The tertiary amine is protonated using hydrochloric acid to yield the final product.
This method mirrors the synthesis of HN-1 derivatives, where acetonitrile facilitates bimolecular nucleophilic substitution (SN2) reactions .
Industrial-Scale Considerations
-
Purification: Recrystallization from ethanol-ether mixtures removes unreacted starting materials .
-
Yield Optimization: Reaction temperatures above 100°C and anhydrous conditions minimize hydrolysis .
Applications and Uses
Pharmaceutical Intermediates
(2-Chloroethyl)(ethyl)amine hydrochloride serves as a precursor in the synthesis of antineoplastic agents. For example, cyclophosphamide derivatives rely on chloroethylamine substructures for DNA alkylation, which disrupts cancer cell proliferation .
Chemical Warfare Agents
As a nitrogen mustard analog, this compound exhibits vesicant properties, causing severe skin and respiratory damage. Its mechanism involves alkylation of DNA and proteins, leading to cell death .
Organic Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume